3-(4-(Methylthio)phenyl)isoxazol-5-amine
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Overview
Description
3-(4-(Methylthio)phenyl)isoxazol-5-amine is a chemical compound with the molecular formula C10H10N2OS. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 3-(4-(Methylthio)phenyl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization to form the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(4-(Methylthio)phenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-(Methylthio)phenyl)isoxazol-5-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
3-(4-(Methylthio)phenyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:
3-(4-Methoxyphenyl)isoxazol-5-amine: This compound has a methoxy group instead of a methylthio group, which may result in different biological activities and chemical reactivity.
3-(4-Fluorophenyl)isoxazol-5-amine: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,11H2,1H3 |
InChI Key |
XOEYAWYALXHARV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
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